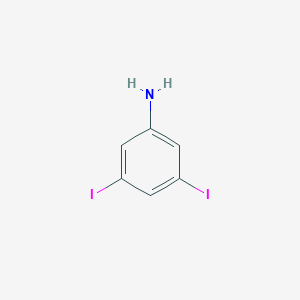

3,5-Diiodoaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLBMXJABUVAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478250 | |

| Record name | 3,5-DIIODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35122-96-4 | |

| Record name | 3,5-DIIODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications

Foreword: The Strategic Utility of a Dihalogenated Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is paramount. Halogenated anilines, in particular, serve as exceptionally versatile intermediates, offering orthogonal handles for a diverse array of chemical transformations. Among these, 3,5-diiodoaniline emerges as a molecule of significant interest. Its C2 symmetry, coupled with the high reactivity of its carbon-iodine bonds, makes it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, grounded in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound is a light yellow to yellow solid at room temperature.[1] The presence of two heavy iodine atoms on the aniline scaffold significantly influences its molecular weight, density, and reactivity, while the amino group provides a key site for nucleophilic and diazotization reactions.

CAS Number: 35122-96-4[2]

Physicochemical Data Table

For ease of reference, the key physicochemical properties of this compound are summarized below. It is critical for researchers to consider these properties when planning reactions, particularly regarding solubility for reaction setup and melting point for product characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅I₂N | |

| Molecular Weight | 344.92 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point | 379.9 ± 32.0 °C (Predicted) | [1] |

| Density | 2.538 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (of conjugate acid) | 2.37 (at 25 °C) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [3][4] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. |

Synthesis of this compound: A Validated Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of its nitro-precursor, 1,3-diiodo-5-nitrobenzene.[5] This transformation is efficient and utilizes standard laboratory reagents.

Synthesis Workflow Diagram

The following diagram outlines the straightforward, two-step conceptual pathway from a common starting material, 3,5-dinitroaniline, to the target molecule.

Caption: Synthetic pathway from 3,5-dinitroaniline to this compound.

Experimental Protocol: Reduction of 1,3-Diiodo-5-nitrobenzene

This protocol describes a self-validating system, concluding with characterization steps to confirm the identity and purity of the final product.

Materials:

-

1,3-Diiodo-5-nitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,3-diiodo-5-nitrobenzene in ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate in one portion.

-

Initiation of Reaction: Slowly add concentrated HCl to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux.

-

Causality Insight: Tin(II) chloride in the presence of concentrated HCl is a classic and robust system for the reduction of aromatic nitro groups. The acidic environment is crucial for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add aqueous NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >10.

-

Trustworthiness Check: The purpose of basification is twofold: to neutralize the acid and to deprotonate the anilinium hydrochloride salt to the free aniline, which is soluble in organic solvents.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The obtained melting point should be compared with the literature value (105 °C).[1]

Spectroscopic and Analytical Characterization

Authenticating the structure of this compound is critical. The following is a predictive analysis of its key spectral features based on established principles and data from analogous structures.[1][6]

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to be simple due to the molecule's C2 symmetry.

-

~7.3-7.5 ppm (doublet or triplet, 1H): This signal corresponds to the proton at the C4 position (H-4), situated between the two iodine atoms. It will appear as a triplet due to coupling with the two equivalent H-2/H-6 protons.

-

~6.8-7.0 ppm (doublet, 2H): These signals correspond to the two equivalent protons at the C2 and C6 positions (H-2, H-6). Each will be a doublet due to coupling with the H-4 proton.

-

~3.8-4.5 ppm (broad singlet, 2H): This broad signal corresponds to the amine (-NH₂) protons. The chemical shift can vary with concentration and solvent, and the peak is often broad due to quadrupole broadening and chemical exchange.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry.

-

~148-150 ppm: The carbon atom attached to the amino group (C-1).

-

~135-138 ppm: The two equivalent carbons ortho to the amino group (C-2, C-6).

-

~128-132 ppm: The carbon atom para to the amino group (C-4).

-

~95-98 ppm: The two equivalent carbons bearing the iodine atoms (C-3, C-5). The strong shielding effect of iodine shifts these signals significantly upfield.[8]

Predicted Infrared (IR) Spectrum

Key diagnostic peaks in the IR spectrum would include:

-

3300-3500 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[9]

-

3000-3100 cm⁻¹: Weak to medium peaks corresponding to aromatic C-H stretching.

-

1580-1620 cm⁻¹: A strong peak due to the N-H scissoring (bending) vibration.

-

1450-1550 cm⁻¹: Peaks corresponding to aromatic C=C ring stretching.

-

~500-600 cm⁻¹: A peak corresponding to the C-I stretching vibration.

Predicted Mass Spectrum (EI)

In electron ionization mass spectrometry, the spectrum would be expected to show:

-

Molecular Ion (M⁺): A prominent peak at m/z = 345, corresponding to the molecular weight of the compound.

-

Key Fragments: Loss of iodine (M-127) and subsequent fragmentation of the aniline ring would be expected.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its predictable and versatile reactivity, making it a cornerstone for building molecular complexity. The two iodine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or conversion to a diazonium salt.

The Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive substrates in the rate-determining oxidative addition step of many palladium-catalyzed cycles. This high reactivity allows for milder reaction conditions and broader substrate scope.[10]

Caption: Key cross-coupling reactions utilizing this compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with aryl or vinyl boronic acids or esters.[11][12] This is a foundational method for creating biaryl structures prevalent in many pharmaceutical agents.

-

Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, this reaction is invaluable for synthesizing arylalkynes.[13][14] These motifs are found in natural products and are used as precursors for more complex structures. This compound's high reactivity makes it an ideal substrate for this transformation, often proceeding under mild, copper-co-catalyzed conditions.[15]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of an amine or amide with the aryl iodide. While this compound already possesses an amino group, this reaction can be performed on a derivative where the initial amino group is protected, allowing for the introduction of a different nitrogen-based substituent.

Sandmeyer and Diazotization Chemistry

The primary amino group of this compound can be readily converted into a diazonium salt using sodium nitrite under acidic conditions. While the classic Sandmeyer reaction is used to introduce halides, in this case, the diazonium intermediate can be displaced by a wide range of other nucleophiles (e.g., -CN, -OH, -H), allowing for the replacement of the amino group.[16][17] This dramatically expands the synthetic utility of the scaffold, enabling the creation of 1,3-diiodo-5-substituted benzene derivatives that are otherwise difficult to access.

Application in Medicinal Chemistry

Aniline and its derivatives are privileged structures in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic liabilities or toxicity.[18] The strategic use of building blocks like this compound allows medicinal chemists to construct complex scaffolds and then, if necessary, replace the aniline group in a later step via diazotization chemistry. The di-iodo substitution pattern is particularly useful for creating rigid linkers or for positioning functional groups in specific three-dimensional orientations for optimal target binding, for example, in the synthesis of kinase inhibitors or other targeted therapies. It is a key reactant in preparing triiodobenzene, which is used to create dendrimers and other complex molecular architectures.[19]

Safety and Handling

As a senior scientist, it is imperative to treat all chemicals with respect and appropriate caution. This compound is classified as hazardous.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Handle as a light-sensitive compound; store in amber vials or bottles away from direct light.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its combination of a reactive amino group and two highly reactive iodine atoms provides a platform for sequential, regioselective functionalization. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to create novel and impactful molecules.

References

- 1. 3-Iodoaniline(626-01-7) 13C NMR [m.chemicalbook.com]

- 2. This compound | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. This compound | CAS#:35122-96-4 | Chemsrc [chemsrc.com]

- 6. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. compoundchem.com [compoundchem.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. cresset-group.com [cresset-group.com]

- 19. This compound | 35122-96-4 [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties, imparted by the presence of two iodine atoms meta to the amino group, make it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and reactions, and insights into its applications in drug development.

Physical Properties of this compound

This compound is a solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 35122-96-4 | [1] |

| Molecular Formula | C₆H₅I₂N | [2][3] |

| Molecular Weight | 344.92 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in hot petroleum ether, alcohol, ether, benzene, and chloroform. Insoluble in water. | [4][5] |

Chemical Structure and Reactivity

The chemical structure of this compound features a benzene ring substituted with an amino group and two iodine atoms at the 3 and 5 positions. This substitution pattern significantly influences the molecule's reactivity. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects governs the regioselectivity of its chemical transformations.

References

An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Diiodoaniline

This compound is a halogenated aromatic amine that serves as a pivotal building block in contemporary organic synthesis. Its unique structural arrangement, featuring two iodine atoms meta to an amino group, provides a versatile platform for the construction of complex molecular architectures. The presence of two reactive C-I bonds, coupled with the nucleophilic and directing effects of the amino group, makes this compound a valuable precursor in the fields of medicinal chemistry, materials science, and the development of specialized polymers. This guide offers a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its utility in modern synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Core Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅I₂N | [1] |

| Molecular Weight | 344.92 g/mol | [1] |

| CAS Number | 35122-96-4 | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 105 °C | [2] |

| Boiling Point | 379.9 ± 32.0 °C (Predicted) | [2] |

| pKa | 2.37 (of the conjugate acid) | |

| Solubility | Insoluble in water; soluble in hot petroleum ether and other organic solvents. | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the iodine and amino groups.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six aromatic carbons, with the carbons bonded to iodine exhibiting characteristic shifts.

-

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine, as well as bands corresponding to the C-I and C-N bonds and the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct iodination of aniline. The strong activating and ortho-, para-directing nature of the amino group necessitates a controlled approach to achieve the desired meta-di-substitution. A common and effective method involves the use of potassium dichloroiodate (KICl₂) in an acidic medium, which allows for a chemoselective reaction.[4][5]

Experimental Protocol: Iodination of Aniline using Potassium Dichloroiodate

This protocol is based on established methods for the selective iodination of anilines.[4]

Materials:

-

Aniline

-

Potassium Dichloroiodate (KICl₂)

-

Hydrochloric Acid (HCl), dilute solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in a dilute solution of hydrochloric acid. Cool the mixture in an ice bath.

-

Addition of Iodinating Agent: Slowly add a solution of potassium dichloroiodate in dilute hydrochloric acid to the cooled aniline solution with vigorous stirring. The molar ratio of aniline to KICl₂ is crucial for achieving di-iodination and should be optimized accordingly (typically around 1:2).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the amino group and the two carbon-iodine bonds.

Reactivity of the Amino Group

The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. It can also be acylated or alkylated to introduce further complexity.

Reactivity of the Carbon-Iodine Bonds: Cross-Coupling Reactions

The C-I bonds in this compound are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.[6][7][8] The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Heck reaction couples this compound with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.

Generalized Experimental Protocol for Heck Reaction:

-

Reaction Setup: In a sealed tube or Schlenk flask, combine this compound, the alkene (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).

-

Solvent Addition: Add a suitable anhydrous solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent. The residue is then purified, typically by column chromatography.

The Sonogashira coupling reaction is used to form a C-C bond between this compound and a terminal alkyne, yielding an alkynyl-substituted aniline. This reaction is of great importance for the synthesis of conjugated systems.[9]

Generalized Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 equivalents per iodine).

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.

Applications in Drug Development and Materials Science

The unique reactivity of this compound makes it a valuable starting material in several key areas of chemical research and industry.

X-Ray Contrast Agents

Iodinated aromatic compounds are fundamental to the development of X-ray contrast agents due to the high atomic number of iodine, which provides excellent radiopacity.[10][11][12] The 2,4,6-triiodinated benzene ring is a common core structure in many commercial contrast agents. This compound can serve as a precursor to these tri-iodinated systems, where the amino group can be further functionalized to enhance water solubility and reduce toxicity.

Synthesis of Bioactive Molecules

While direct examples of marketed drugs derived from this compound are not widespread, the di-iodoaniline motif is a key structural element in the synthesis of various biologically active compounds. Its ability to undergo sequential and site-selective cross-coupling reactions allows for the construction of complex molecular scaffolds with potential therapeutic applications.[13][14]

Dendrimers and Functional Polymers

This compound is used as a reactant in the preparation of triiodobenzene, which in turn is a key building block for the synthesis of phenylacetylene-based conjugated dendrimers with unsymmetrical branching.[15][16] These materials have potential applications in electronics, photonics, and catalysis.

Conclusion

This compound is a highly versatile and strategically important chemical intermediate. Its well-defined physicochemical properties, coupled with its predictable reactivity in a range of modern synthetic transformations, make it an indispensable tool for researchers and scientists in both academic and industrial settings. A thorough understanding of its synthesis and reactivity, particularly in cross-coupling reactions, opens up a vast chemical space for the development of novel pharmaceuticals, advanced materials, and functional polymers.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene - askIITians [askiitians.com]

- 3. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 35122-96-4 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5-Diiodoaniline: Core Starting Materials and Methodologies

Introduction: The Significance of 3,5-Diiodoaniline in Modern Chemistry

This compound is a pivotal molecular building block in the landscape of pharmaceutical and materials science. Its symmetrically substituted aromatic core, featuring two iodine atoms and an amino group, provides a versatile scaffold for the construction of complex organic molecules. The carbon-iodine bonds are particularly amenable to a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse functional groups. This has led to its use in the synthesis of a range of compounds, from active pharmaceutical ingredients to organic electronic materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of key starting materials and the underlying chemical principles that govern these transformations.

Synthetic Strategy 1: Direct Iodination of Aniline

The most direct approach to synthesizing iodo-substituted anilines is through electrophilic aromatic substitution on the aniline ring itself. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, achieving selective di-iodination at the 3 and 5 positions is not straightforward via this method, as the directing effects of the amino group favor substitution at the 2, 4, and 6 positions.

More advanced methods, however, allow for the synthesis of multi-iodinated anilines. For instance, a chemoselective method for the synthesis of 2,4-diiodoaniline and 2,4,6-triiodoaniline involves the reaction of aniline with potassium dichloroiodate (KICl₂) in a hydrochloric acid solution.[1] By carefully controlling the stoichiometry of the reagents, it is possible to influence the degree of iodination.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of aniline proceeds via a classic electrophilic aromatic substitution mechanism. The iodinating agent, in this case, iodine monochloride (ICl) formed from potassium dichloroiodate, acts as the electrophile. The lone pair of electrons on the nitrogen atom of the aniline ring donates electron density into the aromatic system, activating it towards electrophilic attack. The electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the iodinated aniline product. The reaction with molecular iodine and free aniline involves the formation of an intermediate complex, followed by a rate-determining deprotonation step.

Experimental Protocol: Synthesis of p-Iodoaniline (A Representative Iodination)

While a direct, high-yield synthesis of this compound from aniline is less common, the following protocol for the synthesis of p-iodoaniline illustrates the general principles of direct iodination.[3]

-

Preparation of the Reaction Mixture: In a suitable beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 L of water. Cool the mixture to 12–15°C using an ice bath.

-

Addition of Iodine: With efficient mechanical stirring, add 254 g (1 mole) of powdered iodine in portions over 30 minutes.

-

Reaction Completion and Isolation: Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared. Collect the crude p-iodoaniline, which precipitates as a dark crystalline mass, by filtration.

-

Purification: Recrystallize the crude product from hot gasoline to obtain practically colorless needles of p-iodoaniline. The typical yield is in the range of 75-84%.[3]

Synthetic Strategy 2: Multi-step Synthesis from 3,5-Dinitroaniline

A more strategically controlled and common route to this compound begins with 3,5-dinitroaniline.[4][5] This multi-step synthesis offers superior regiochemical control, as the positions of the iodine atoms are dictated by the placement of the nitro groups in the starting material. The overall transformation involves the reduction of the nitro groups to amino groups, followed by a diazotization-iodination sequence, commonly known as the Sandmeyer reaction.

Step 1: Reduction of 3,5-Dinitroaniline

The initial step in this synthetic sequence is the reduction of the two nitro groups of 3,5-dinitroaniline to form benzene-1,3-diamine. This transformation is typically achieved using a reducing agent such as tin metal in the presence of concentrated hydrochloric acid.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

The resulting diamine is then subjected to a Sandmeyer reaction. This powerful transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. In this case, both amino groups are converted to diazonium salts by treatment with sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures. The resulting bis(diazonium) salt is then treated with a solution of potassium iodide, which displaces the diazonium groups with iodine atoms to yield the final product, this compound. The formation of aryl iodides via the Sandmeyer reaction can be carried out by adding potassium iodide, and it does not necessarily require the use of a copper(I) salt catalyst.

Comparative Analysis of Synthetic Routes

| Feature | Direct Iodination of Aniline | Synthesis from 3,5-Dinitroaniline |

| Starting Material | Aniline | 3,5-Dinitroaniline |

| Number of Steps | 1 (theoretically) | Multiple (Reduction, Diazotization, Iodination) |

| Regiocontrol | Poor; tends to yield ortho/para isomers. | Excellent; regiochemistry is predetermined by the starting material. |

| Potential Yield | Variable and often lower for the specific 3,5-isomer. | Generally good to high over the multi-step sequence. |

| Key Considerations | Challenges in controlling the degree and position of iodination. | Requires handling of potentially hazardous reagents and intermediates (e.g., diazonium salts). |

Conclusion

The synthesis of this compound can be approached from two primary starting materials, each with its own set of advantages and challenges. The direct iodination of aniline is a more atom-economical approach in principle, but it suffers from a lack of regiochemical control, making the isolation of the desired 3,5-isomer difficult. In contrast, the multi-step synthesis starting from 3,5-dinitroaniline offers a highly controlled and reliable route to the target molecule. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. For applications demanding high purity and unambiguous regiochemistry, the Sandmeyer route from 3,5-dinitroaniline is the superior and more commonly employed method in the field.

References

An In-Depth Guide to the Spectroscopic Characterization of 3,5-diiodoaniline

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-diiodoaniline (C₆H₅I₂N), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous structural elucidation and quality control of this compound. By integrating theoretical principles with experimental data, this guide serves as an authoritative reference for the analytical characterization of this compound.

Introduction

This compound is a valuable aromatic building block in synthetic organic chemistry. Its utility spans the creation of complex pharmaceuticals, agrochemicals, and materials science precursors, such as in the synthesis of phenylacetylene-based conjugated dendrimers.[1] The precise arrangement of the iodo- and amino- substituents on the benzene ring dictates its reactivity and suitability for these applications. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement to confirm the molecular identity, purity, and isomeric integrity of the material. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic and in-depth understanding of the spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two iodine atoms at positions 3 and 5. This C₂ᵥ symmetry has profound implications for its spectroscopic properties. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating and act as heavy atoms with a large electronic cloud. This electronic environment governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Molecular Structure Diagram

The following diagram illustrates the structure of this compound with standardized numbering for NMR spectral assignment.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

-

H2, H6 Protons: These two protons are chemically equivalent and are expected to appear as a single signal. They are ortho to the electron-donating amino group and meta to the electron-withdrawing iodine atoms. They will be split by the H4 proton.

-

H4 Proton: This proton is para to the amino group and ortho to two iodine atoms. It is chemically distinct and will appear as a separate signal, split by the H2 and H6 protons.

-

NH₂ Protons: The protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Experimental ¹H NMR Data

While a specific experimental spectrum for this compound is not available in the provided search results, data for the analogous 3,5-dichloroaniline shows the aromatic protons appearing between 6.6 and 7.0 ppm.[2] For 3-iodoaniline, aromatic protons are observed in the range of 6.5 to 7.1 ppm.[3] Based on these related structures, the expected chemical shifts for this compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H2, H6 | ~ 7.2 - 7.5 | Doublet (d) |

| H4 | ~ 6.8 - 7.1 | Triplet (t) |

| NH₂ | Variable (e.g., 3.5 - 4.5) | Broad Singlet (br s) |

Data Interpretation

The H2 and H6 protons are deshielded relative to benzene (7.34 ppm) due to the electronegativity of the adjacent iodine atoms. The H4 proton is expected to be the most shielded of the aromatic protons due to the strong electron-donating effect of the para-amino group. The splitting pattern arises from meta-coupling between H4 and the two equivalent H2/H6 protons, which should result in a triplet for H4 and a doublet for H2/H6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The symmetry of this compound simplifies its ¹³C NMR spectrum to four distinct signals:

-

C1: The carbon atom bonded to the amino group.

-

C2, C6: The two equivalent carbons ortho to the amino group.

-

C3, C5: The two equivalent carbons bonded to the iodine atoms. The "heavy atom effect" of iodine is expected to significantly shield these carbons, shifting them upfield.

-

C4: The carbon atom para to the amino group.

Experimental ¹³C NMR Data

Direct experimental ¹³C NMR data for this compound was not found in the search results. However, data for 3-iodoaniline shows the carbon attached to iodine at approximately 95 ppm, and other aromatic carbons between 110 and 150 ppm.[3] By analogy, the predicted shifts are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Influencing Factor |

| C1 | ~ 145 - 150 | Attachment to electron-donating NH₂ group (deshielded) |

| C2, C6 | ~ 125 - 130 | Meta to NH₂, Ortho to C-I |

| C3, C5 | ~ 90 - 95 | Direct attachment to Iodine (strong shielding effect) |

| C4 | ~ 115 - 120 | Para to electron-donating NH₂ group (shielded) |

Data Interpretation

The most characteristic signal in the ¹³C NMR spectrum is the upfield shift of C3 and C5 to below 100 ppm. This is a hallmark of carbon atoms directly bonded to iodine and serves as a powerful diagnostic tool for confirming the positions of the iodine substituents. The C1 carbon is deshielded due to the electronegativity of the attached nitrogen atom, while the C4 carbon is shielded by the resonance-donating effect of the amino group.

Infrared (IR) Spectroscopy

Theoretical Insights: Key Vibrational Modes

The IR spectrum of this compound is characterized by several key vibrational modes that are diagnostic of its functional groups. For aniline and its derivatives, characteristic bands include N-H stretching, N-H deformation, and C-N stretching vibrations.[4]

Experimental IR Data

Specific IR data for this compound is not detailed in the search results, but the expected absorption bands based on its functional groups and data from related haloanilines are as follows.[4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Scissoring (deformation) | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-I Stretch | 500 - 600 | Strong |

Data Interpretation

A primary amine typically shows two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The strong band around 1600-1650 cm⁻¹ is due to the N-H bending (scissoring) vibration. The presence of strong absorptions in the aromatic "fingerprint" region (1450-1600 cm⁻¹) confirms the benzene ring. The C-I stretch is expected in the far-IR region and provides direct evidence for the carbon-iodine bonds.

Mass Spectrometry (MS)

Theoretical Insights: Isotopic Patterns and Fragmentation

The mass spectrum of this compound should provide the definitive molecular weight and offer structural clues through its fragmentation pattern. The molecular formula is C₆H₅I₂N.

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 344.85114 Da.[6] The molecular ion peak should be readily observable.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the isotopic pattern will primarily be determined by the natural abundance of ¹³C.

-

Fragmentation: Common fragmentation pathways for haloanilines include the loss of iodine radicals (I•) and subsequent fragmentation of the aromatic ring.

Experimental MS Data

While a full experimental mass spectrum for this compound is not available, the key expected mass-to-charge ratios (m/z) can be predicted. For comparison, the top peak for 3-iodoaniline is at m/z 219 (the molecular ion).[7]

| m/z Value | Proposed Fragment | Notes |

| ~345 | [C₆H₅I₂N]⁺• | Molecular Ion (M⁺•) |

| ~218 | [C₆H₅IN]⁺• | Loss of an iodine radical ([M-I]⁺•) |

| ~91 | [C₆H₅N]⁺• | Loss of two iodine radicals ([M-2I]⁺•) |

Data Interpretation

The observation of a peak at m/z ≈ 345 would strongly support the assigned molecular formula. A subsequent loss of 127 mass units (corresponding to an iodine atom) to give a peak at m/z ≈ 218 would be a key fragmentation pathway confirming the presence of iodine. The detection of these key fragments provides high confidence in the identification of the compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (344.92 g/mol ) and elemental composition (C, H, I, N).[8]

-

IR confirms the presence of the primary amine (-NH₂) and carbon-iodine (C-I) functional groups.

-

¹³C NMR confirms the presence of four unique carbon environments, with the signal below 100 ppm being diagnostic for the iodine-substituted carbons (C3, C5).

-

¹H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts and coupling patterns of the three aromatic protons.

Together, these techniques provide a self-validating system for the unambiguous confirmation of the structure of this compound, ensuring its identity and purity for research and development applications.

Experimental Protocols

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

IR: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

MS: For Electron Impact (EI) or Chemical Ionization (CI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI), prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for good signal-to-noise. Use proton decoupling.

IR Spectroscopy

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Parameters: Scan the range from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

EI Mode: Use an electron energy of 70 eV.

-

ESI Mode: Optimize spray voltage (~3-4 kV) and source temperatures to achieve a stable signal. Acquire data in positive ion mode.

References

- 1. This compound | 35122-96-4 [chemicalbook.com]

- 2. 3,5-Dichloroaniline(626-43-7) 1H NMR [m.chemicalbook.com]

- 3. 3-Iodoaniline(626-01-7) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:35122-96-4 | Chemsrc [chemsrc.com]

The Versatile Virtuoso: A Senior Application Scientist's Guide to 3,5-Diiodoaniline in Modern Organic Synthesis

Abstract

3,5-Diiodoaniline, a seemingly simple aromatic amine, emerges as a powerful and versatile building block in the intricate tapestry of modern organic synthesis. Its symmetrically substituted diiodo framework offers two reactive handles for a diverse array of transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions. This technical guide, curated for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It delves into the causality behind experimental choices, provides field-proven insights into reaction mechanisms, and equips the reader with detailed, self-validating protocols for the strategic deployment of this remarkable molecule. We will explore its synthesis, characterization, and its pivotal role in the construction of complex molecular architectures, from advanced polymeric materials to novel pharmaceutical scaffolds.

Introduction: The Strategic Advantage of the 3,5-Diiodo Motif

In the vast arsenal of synthetic building blocks, the strategic placement of functional groups dictates the ultimate utility of a molecule. This compound presents a unique constellation of features: an electron-donating amino group positioned meta to two bulky, highly reactive iodine atoms. This arrangement bestows upon the molecule a distinct reactivity profile. The amino group, a versatile handle in its own right, can be a directing group, a nucleophile, or a precursor to a diazonium salt. The carbon-iodine bonds are among the most reactive in cross-coupling reactions, allowing for sequential and selective functionalization under mild conditions.[1][2] This guide will illuminate how these intrinsic properties are harnessed to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the starting material is the bedrock of any successful synthetic campaign. While various methods for the iodination of anilines exist, achieving the specific 3,5-diiodo substitution pattern with high regioselectivity can be challenging due to the ortho- and para-directing nature of the amino group. A robust and frequently employed strategy involves a multi-step sequence starting from 3,5-dinitroaniline.

Synthetic Protocol: A Reliable Pathway from 3,5-Dinitroaniline

This synthetic route leverages the meta-directing effect of the nitro groups to establish the desired substitution pattern, followed by reduction to the corresponding diamine and a subsequent double Sandmeyer reaction.

Step 1: Reduction of 3,5-Dinitroaniline to Benzene-1,3,5-triamine

The reduction of the dinitro compound to the triamine is a critical step. While various reducing agents can be employed, hydrogenation over a palladium catalyst offers a clean and efficient transformation.

-

Experimental Protocol:

-

In a high-pressure reaction vessel, suspend 3,5-dinitroaniline (1 eq.) in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield benzene-1,3,5-triamine, which can be used in the next step without further purification.

-

Step 2: Double Sandmeyer Reaction to Yield this compound

The Sandmeyer reaction provides a classical and effective method for converting aromatic amines to aryl halides via diazonium salt intermediates.[3][4][5] In this case, two of the three amino groups of benzene-1,3,5-triamine are converted to iodides.

-

Experimental Protocol:

-

Prepare a solution of benzene-1,3,5-triamine (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (2.2 eq.) in water, maintaining the temperature below 5 °C to form the bis(diazonium) salt.

-

In a separate flask, prepare a solution of potassium iodide (excess) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of the building block is essential for quality control and for interpreting the outcomes of subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₅I₂N | --INVALID-LINK--[6] |

| Molecular Weight | 344.92 g/mol | --INVALID-LINK--[6] |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 35122-96-4 | --INVALID-LINK--[6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the amino and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six carbon atoms in the aromatic ring, with the carbons attached to the iodine atoms typically appearing at higher field.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, as well as aromatic C-H and C-C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Palladium-Catalyzed Cross-Coupling: The Core Application

The true synthetic prowess of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates a range of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enabling the construction of complex molecular frameworks.[1][2]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures from an aryl halide and an organoboron reagent.[7] this compound serves as an excellent substrate for sequential or double Suzuki couplings, providing access to a wide array of substituted anilines.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to enhance the rates of oxidative addition and reductive elimination, particularly for challenging substrates.

-

Base: A base is required to activate the organoboron species, facilitating the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture.

-

Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and DMF. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Step-by-Step Protocol for Mono-Suzuki Coupling:

-

To a flame-dried Schlenk flask, add this compound (1 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base such as K₃PO₄ (2-3 eq.).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

The Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[1][8] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. The high reactivity of the C-I bonds in this compound makes it an excellent substrate for Heck couplings.

Causality Behind Experimental Choices:

-

Catalyst: As with the Suzuki coupling, a palladium catalyst is employed. Pd(OAc)₂ is a common precatalyst. In many cases, phosphine ligands are used to stabilize the active catalyst and promote the reaction.

-

Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Triethylamine (Et₃N) is a frequently used organic base, while inorganic bases like K₂CO₃ or NaOAc are also effective.

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Generalized Catalytic Cycle for the Heck Reaction:

Caption: Generalized catalytic cycle for the Heck reaction.

Step-by-Step Protocol for Heck Reaction:

-

In a flame-dried Schlenk flask, combine this compound (1 eq.), the alkene (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, 2-10 mol%).

-

Add a suitable base, such as triethylamine (1.5-2 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous, degassed solvent such as DMF.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it in vacuo.

-

Purify the product by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[3][5][9] this compound can be used as a substrate to introduce new amino functionalities, leading to the synthesis of complex diamines and polyamines.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). These ligands are crucial for facilitating the reductive elimination step, which is often the rate-limiting step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Add this compound (1 eq.) and the amine coupling partner (1.2 eq.).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction's progress.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Applications in Materials Science and Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor for a range of functional materials and bioactive molecules.

Polymer Synthesis

The di-functional nature of this compound allows for its use as a monomer in polymerization reactions. For instance, oxidative polymerization of aniline and its derivatives is a common method to produce conducting polymers like polyaniline.[10][11] While the direct polymerization of this compound is less common, it can be envisioned as a monomer in step-growth polymerizations following cross-coupling reactions. For example, a double Suzuki coupling with a diboronic acid could lead to the formation of novel conjugated polymers with interesting electronic and optical properties.

Pharmaceutical Synthesis

Iodoanilines are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities onto the this compound scaffold via the cross-coupling reactions described above provides a powerful platform for generating libraries of compounds for drug discovery. The amino group can be further modified, for example, by acylation or alkylation, to introduce additional diversity and modulate the physicochemical properties of the resulting molecules. The di-substituted aniline core is a common motif in many bioactive compounds, and this compound provides a strategic entry point for the synthesis of novel drug candidates.

Conclusion: A Building Block of Strategic Importance

This compound is far more than a simple di-halogenated aromatic amine. Its unique substitution pattern, coupled with the high reactivity of its carbon-iodine bonds, establishes it as a strategic building block for the efficient construction of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and, most importantly, its application in the workhorse reactions of modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. By understanding the underlying principles and having access to detailed, actionable protocols, researchers and scientists can confidently leverage the power of this compound to accelerate innovation in materials science and drug discovery.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 3,5-Diiodoaniline: Sourcing, Purity Assessment, and Enhancement

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Integrity

3,5-Diiodoaniline is a key halogenated building block in synthetic organic chemistry, valued for its utility in introducing an aniline moiety and two iodine atoms, which serve as versatile handles for cross-coupling reactions and further functionalization. Its application in the synthesis of novel pharmaceutical compounds, materials, and agrochemicals necessitates an unwavering confidence in the purity and identity of the starting material. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and complex purification challenges downstream, ultimately compromising the integrity of research and development timelines.

This guide provides a comprehensive overview of commercially available this compound, outlines a robust, multi-technique approach for its purity verification, and details a field-proven protocol for enhancing its purity through recrystallization. The methodologies described herein are grounded in established analytical principles, designed to create a self-validating system for quality control in the laboratory.

Part 1: The Commercial Landscape of this compound

Sourcing high-quality reagents is the foundational step of any successful synthetic campaign. This compound is available from a range of chemical suppliers, typically with a stated purity of 97% or higher. However, it is crucial for researchers to recognize that this stated purity reflects the absence of major impurities and may not account for minor contaminants or degradation products.

Below is a summary of representative commercial offerings for this compound. Researchers should always consult the most current product specifications and Certificates of Analysis (CoA) from their chosen supplier.

| Parameter | Value | Source(s) |

| CAS Number | 35122-96-4 | [1][2] |

| Molecular Formula | C₆H₅I₂N | [1][3] |

| Molecular Weight | 344.92 g/mol | [1][3] |

| Typical Stated Purity | ≥97% | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 105 °C | [4] |

| Common Suppliers | Sigma-Aldrich, Biosynth, Ambeed Inc., BLD Pharm, Cenmed Enterprises | [3][5] |

Part 2: A Validating Workflow for Purity Assessment

Relying solely on a supplier's CoA is insufficient for rigorous scientific applications. An independent, multi-faceted verification workflow is essential to confirm both the identity and purity of the material. This approach ensures that the reagent meets the specific demands of the intended reaction.

References

The Solubility Profile of 3,5-Diiodoaniline: A Comprehensive Technical Guide for Researchers

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 3,5-Diiodoaniline, a halogenated aromatic amine, serves as a critical building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility, however, is intrinsically linked to its behavior in various solvent systems. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination in common laboratory solvents. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling more efficient process development, formulation, and chemical synthesis.

Physicochemical Characteristics of this compound

To comprehend the solubility of this compound, it is essential to first consider its molecular structure and inherent physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅I₂N | --INVALID-LINK--[1] |

| Molecular Weight | 344.92 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| InChI Key | CHLBMXJABUVAJX-UHFFFAOYSA-N | --INVALID-LINK--[1] |

The presence of two iodine atoms on the benzene ring significantly increases the molecular weight and influences the compound's polarity. The aniline moiety provides a site for hydrogen bonding, which plays a crucial role in its interaction with protic solvents. The overall solubility will be a balance between the nonpolar character of the di-iodinated benzene ring and the polar nature of the amine group.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant dipole moments and can engage in hydrogen bonding. The amine group of this compound can act as a hydrogen bond donor, suggesting potential solubility in these solvents. However, the large, nonpolar di-iodophenyl group will likely limit this solubility.

-

Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. The aromatic ring of this compound suggests some affinity for these solvents.

-

Polar Aprotic Solvents: Solvents such as acetone and dimethyl sulfoxide (DMSO) have large dipole moments but do not have acidic protons to donate for hydrogen bonding. These are often excellent solvents for a wide range of organic compounds.

Due to the lack of specific quantitative solubility data for this compound in the public domain, we can draw parallels from its structural analog, 3,5-dichloroaniline.

Solubility of the Analogous Compound: 3,5-Dichloroaniline

Data available for 3,5-dichloroaniline provides a valuable benchmark for estimating the solubility behavior of this compound. It is important to note that due to the larger size and greater polarizability of iodine compared to chlorine, some differences in solubility are expected.

Table 2: Reported Solubility of 3,5-Dichloroaniline in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.6 g/L (759 ppm) | 26 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Ethanol | Soluble | Not Specified | --INVALID-LINK--[2] |

| Ether | Soluble | Not Specified | --INVALID-LINK--[2] |

| Methanol + Water Mixtures | Solubility increases with increasing temperature and mass fraction of methanol. | 5-30 | --INVALID-LINK--[4] |

| Ethanol + Water Mixtures | Solubility increases with increasing temperature and mass fraction of ethanol. Solubility is greater than in methanol at the same temperature and mass fraction. | 5-30 | --INVALID-LINK--[4] |

Based on this data, it is reasonable to hypothesize that this compound will exhibit low solubility in water and higher solubility in polar organic solvents like ethanol and methanol. Its solubility is also expected to be significant in polar aprotic solvents like DMSO and acetone, which are commonly used for dissolving a wide range of organic compounds for screening and synthesis.

Experimental Determination of Solubility

For drug development and process optimization, precise solubility data is crucial. Two common methods for determining solubility in a laboratory setting are the Equilibrium Solubility Method and the Kinetic Solubility Method.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution to determine the equilibrium solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature for a defined period (e.g., 2 hours).

-

Detection: Measure the amount of precipitated compound using a nephelometer (light scattering) or a turbidimeter. Alternatively, the samples can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC or UV-Vis spectroscopy.

Applications in Drug Discovery and Development

The solubility of this compound and its derivatives is a critical parameter in the synthesis of novel compounds. For instance, aniline derivatives are used as precursors for various pharmaceuticals.[5] Poor solubility can hinder reaction kinetics and purification processes. In the context of drug development, understanding the aqueous solubility is vital for predicting oral bioavailability.

Conclusion

References

A Comprehensive Technical Guide to the Storage and Stability of 3,5-Diiodoaniline for Research and Pharmaceutical Development

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of 3,5-diiodoaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental chemistry influencing experimental choices and validation. Our focus is on establishing self-validating systems for handling and stability assessment, ensuring the integrity and reproducibility of your critical work.

Introduction: The Imperative of Chemical Integrity

This compound is a key building block in synthetic organic chemistry, notably in the preparation of complex molecules like phenylacetylene-based dendrimers and other intermediates for pharmaceutical research.[1] The integrity of this starting material is paramount; impurities or degradation products can lead to failed syntheses, misleading biological data, and significant project delays. Understanding the stability profile of this compound is not merely a matter of good laboratory practice but a foundational requirement for robust and reliable scientific outcomes. This guide outlines the principles and protocols necessary to maintain its purity and stability from receipt to use.

Physicochemical Properties and Core Data